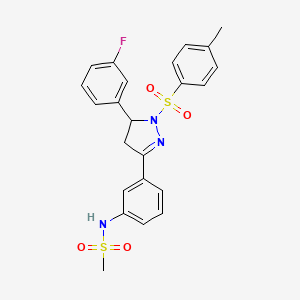

N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-16-9-11-21(12-10-16)33(30,31)27-23(18-6-3-7-19(24)13-18)15-22(25-27)17-5-4-8-20(14-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOLICVCMNEHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar fluorinated pyrazole compounds have been shown to have a high binding affinity to the human estrogen alpha receptor (erα). ERα plays a crucial role in the growth and development of certain types of breast cancer.

Mode of Action

Similar fluorinated pyrazole compounds have been shown to interact with their targets (such as erα) by binding to them. This binding can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Similar fluorinated pyrazole compounds have been shown to affect various biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions.

Pharmacokinetics

The presence of fluorine in the compound could potentially increase the binding affinity of the protein–ligand complex, which could impact its bioavailability.

Biological Activity

N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a tosyl group and a fluorophenyl moiety. The presence of the methanesulfonamide group enhances its solubility and bioavailability, which are critical for its biological activity.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Pyrazoles have been documented to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. By reducing prostaglandin synthesis, these compounds can alleviate symptoms associated with inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including resistant strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes within microbial cells .

Case Studies

- Anticancer Efficacy : In vitro studies using human cancer cell lines showed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The IC50 values were comparable to established anticancer agents, indicating strong potential for further development .

- Inflammation Models : In animal models of arthritis, administration of the compound led to a marked reduction in inflammation markers such as TNF-alpha and IL-6. Histological analysis confirmed decreased synovial inflammation and joint destruction .

- Antimicrobial Trials : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria in agar diffusion assays. Minimum inhibitory concentrations (MICs) were determined to be within therapeutic ranges for several pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

- Enzyme Inhibition : It acts as a selective inhibitor of COX enzymes, leading to reduced synthesis of pro-inflammatory mediators.

- Bacterial Cell Disruption : The structure allows for interaction with bacterial membranes or essential proteins involved in cell wall synthesis.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. For instance, compounds similar to N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

2. Anti-inflammatory Effects

Research indicates that pyrazole derivatives possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and colitis . For example, a related pyrazole derivative was found to reduce inflammation in animal models by inhibiting nitric oxide synthase activity .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been explored. Studies have reported that certain derivatives can effectively combat bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . This suggests potential applications in developing new antibiotics.

Material Science Applications

1. Nonlinear Optical Properties

Pyrazole derivatives are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The unique electronic structure of these compounds allows them to exhibit significant optical nonlinearity, making them suitable for use in laser technology and optical switching devices .

2. Photovoltaic Materials

Some pyrazole derivatives have shown promise as materials for organic photovoltaics due to their ability to absorb light and convert it into electrical energy efficiently. Their tunable electronic properties allow for optimization in solar cell applications, enhancing energy conversion efficiency .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of a similar pyrazole derivative in inhibiting breast cancer cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a related compound demonstrated significant anti-inflammatory effects in a murine model of colitis. The study revealed that treatment with the compound led to reduced levels of inflammatory markers and improved histological scores compared to control groups.

Q & A

Basic Research Questions

Q. What are the key functional groups and structural features of N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how do they influence its reactivity?

- Answer : The compound contains:

- A 4,5-dihydropyrazole core with a 3-fluorophenyl substituent.

- A tosyl (p-toluenesulfonyl) group at position 1 of the pyrazole ring.

- A methanesulfonamide group attached to a phenyl ring at position 2.

These groups confer distinct electronic and steric properties. The fluorophenyl group enhances lipophilicity and potential π-π stacking interactions, while the sulfonamide groups (tosyl and methanesulfonamide) enable hydrogen bonding and participation in nucleophilic substitution reactions. Structural characterization via NMR and X-ray crystallography (using SHELX software ) is critical to confirm regiochemistry and stereoelectronic effects .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Answer : Synthesis typically involves:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives under controlled pH and temperature .

- Step 2 : Introduction of the tosyl group using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3 : Suzuki-Miyaura cross-coupling to attach the 3-fluorophenyl group, employing Pd catalysts and aryl halides .

- Step 4 : Methanesulfonamide incorporation via nucleophilic substitution with methanesulfonyl chloride .

Reaction progress is monitored using HPLC (>95% purity) and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

- Answer : Common challenges include steric hindrance from the tosyl group and competing side reactions. Strategies:

- Catalyst Screening : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ for improved coupling efficiency .

- Solvent Optimization : Replace DMF with THF to reduce decomposition .

- Temperature Gradients : Gradual heating (40°C → 80°C) enhances regioselectivity .

Contradictions in literature-reported yields (e.g., 60% vs. 85%) may arise from trace moisture or oxygen; inert atmosphere (N₂/Ar) and molecular sieves are recommended .

Q. What computational approaches predict the compound’s biological activity, and how do they align with experimental data?

- Answer :

- Molecular Docking : Models interactions with cyclooxygenase-2 (COX-2) or kinase targets, leveraging the sulfonamide’s hydrogen-bonding capacity .

- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine) with anti-inflammatory IC₅₀ values .

Discrepancies between predicted and observed activities (e.g., µM vs. nM ranges) may result from solvation effects or protein flexibility; MD simulations (>100 ns) improve accuracy .

Q. How do structural variations (e.g., replacing tosyl with acetyl) impact physicochemical properties?

- Answer :

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Answer :

- Assay Standardization : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and normalize to positive controls (e.g., celecoxib) .

- Batch Purity Analysis : Impurities >2% (via HPLC) skew dose-response curves; repurify via column chromatography .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) to account for inter-lab variability .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

- Protocol :

Buffer Solutions : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

Time Points : Analyze degradation at 0, 6, 12, 24, 48 hrs via UPLC-MS.

Light/Heat Stress : Expose to 40°C/75% RH or UV light (ICH Q1A guidelines) .

Degradation products (e.g., desulfonated analogs) are characterized using HRMS and comparative NMR .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.